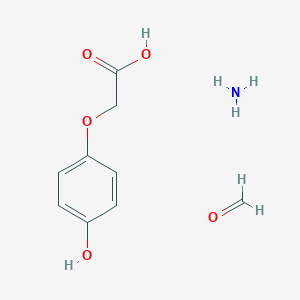
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is a synthetic polymer that has garnered significant attention in the field of drug delivery. This compound is synthesized by the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde, resulting in a unique structure that allows for controlled release of drugs.
準備方法
The synthesis of Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid involves the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde. This reaction is typically carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting polymer is a cross-linked network of chains that can be further modified to incorporate various drugs. Industrial production methods may involve optimizing reaction conditions to ensure high yield and purity of the polymer.
化学反応の分析
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that can enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its biocompatibility.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a matrix for controlled drug release, allowing for sustained therapeutic effects.
Biology: It has been shown to have minimal toxicity and immunogenicity in animal studies, making it suitable for biological applications.
Medicine: The polymer’s biocompatibility and biodegradability make it an ideal candidate for drug delivery systems in humans.
作用機序
The mechanism of action of Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is based on its unique structure. The polymer is designed to release drugs slowly over time, allowing for sustained therapeutic effects. This is achieved through the cross-linked network of chains, which slows down the diffusion of drugs out of the polymer matrix. The polymer’s biocompatibility and stability further enhance its effectiveness in drug delivery applications.
類似化合物との比較
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is unique due to its ability to be modified to incorporate various drugs, allowing for targeted drug delivery and reduced side effects. Similar compounds include:
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable polymer used in drug delivery systems.
Polyethylene glycol (PEG): A polymer used to improve the solubility and stability of drugs.
Chitosan: A natural polymer used in drug delivery and tissue engineering.
Each of these compounds has its own unique properties and applications, but this compound stands out for its controlled drug release capabilities and biocompatibility.
特性
CAS番号 |
146058-45-9 |
|---|---|
分子式 |
C9H13NO5 |
分子量 |
215.2 g/mol |
IUPAC名 |
azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C8H8O4.CH2O.H3N/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-2;/h1-4,9H,5H2,(H,10,11);1H2;1H3 |
InChIキー |
XJTOEJPTYBABBZ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=CC=C1O)OCC(=O)O.N |
正規SMILES |
C=O.C1=CC(=CC=C1O)OCC(=O)O.N |
同義語 |
2-(4-hydroxyphenoxy)acetic acid-formaldehyde polymer RG 13577 RG-13577 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



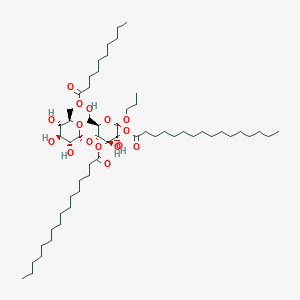
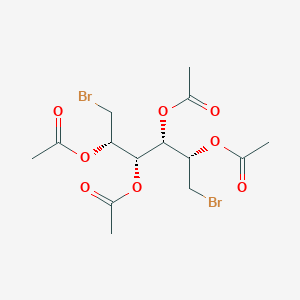
![Thieno[2,3-b]pyrazine-6-carboxylic acid,1,2,3,4-tetrahydro-2,3-dioxo-7-propyl-](/img/structure/B131079.png)
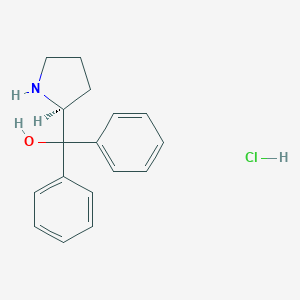
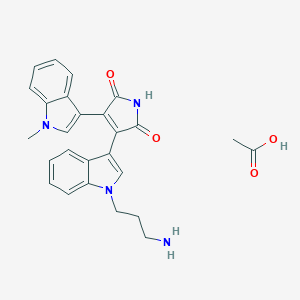


![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)
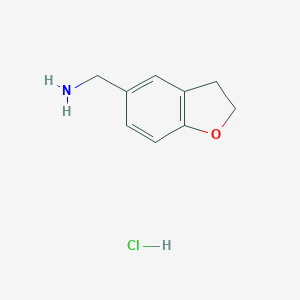
![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)
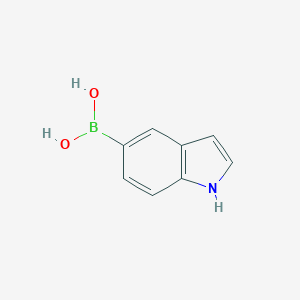
![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)
